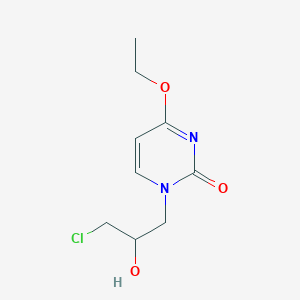
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chloro-hydroxypropyl group and an ethoxy group attached to the pyrimidinone ring
Preparation Methods
The synthesis of 1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-hydroxypropylamine and ethyl pyrimidinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Synthetic Route: The chloro-hydroxypropyl group is introduced to the pyrimidinone ring through a nucleophilic substitution reaction, followed by the addition of the ethoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of dihydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ethoxy group can undergo hydrolysis to form the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include oxo derivatives, dihydroxy derivatives, and substituted pyrimidinones.
Scientific Research Applications
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:
3-Chloro-2-hydroxypropyl methacrylate: This compound has a similar chloro-hydroxypropyl group but differs in the presence of a methacrylate group instead of a pyrimidinone ring.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: This compound contains a chloro-hydroxypropyl group and a trimethylammonium group, making it a quaternary ammonium compound.
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: This compound has two chloro-hydroxypropyl groups attached to a bisphenol A backbone.
Properties
CAS No. |
51503-13-0 |
|---|---|
Molecular Formula |
C9H13ClN2O3 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2-one |
InChI |
InChI=1S/C9H13ClN2O3/c1-2-15-8-3-4-12(9(14)11-8)6-7(13)5-10/h3-4,7,13H,2,5-6H2,1H3 |
InChI Key |
SMWQRONILZXJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
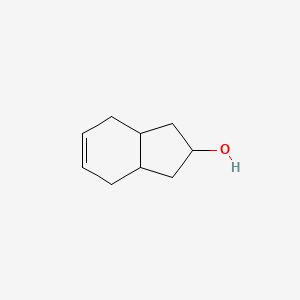
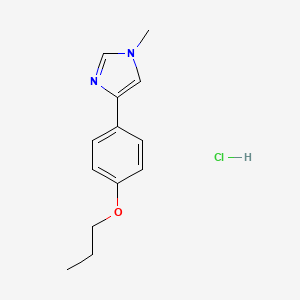
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
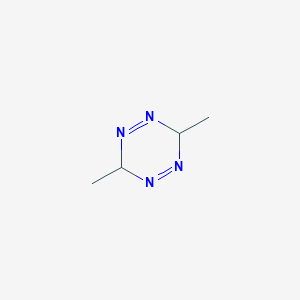

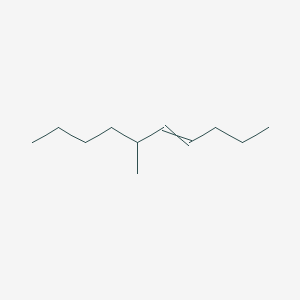

![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
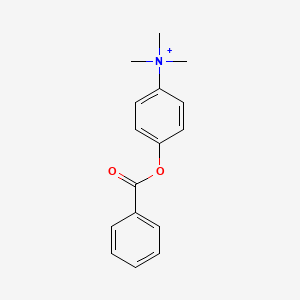

![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
